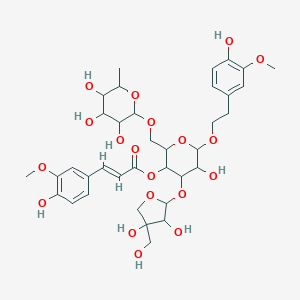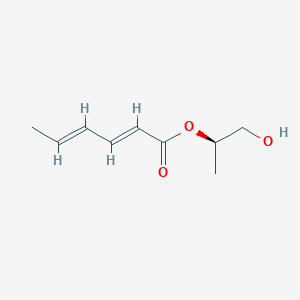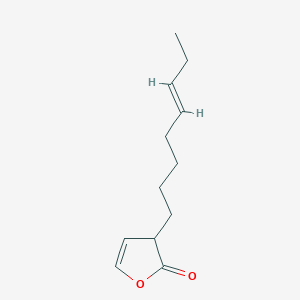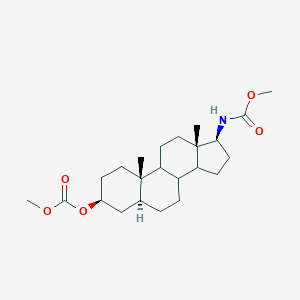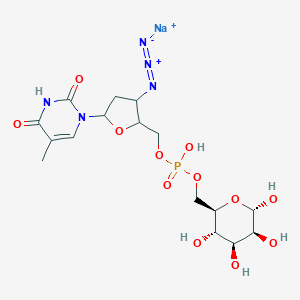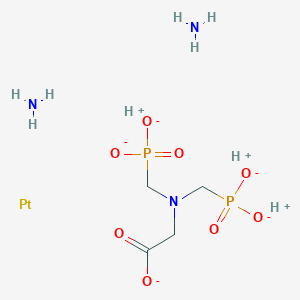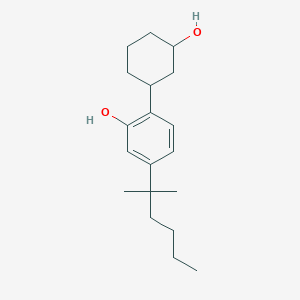
2-(3-Hydroxycyclohexyl)-5-(2-methylhexan-2-YL)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Hydroxycyclohexyl)-5-(2-methylhexan-2-YL)phenol, commonly known as HCP, is a synthetic cannabinoid that has gained significant attention due to its potential therapeutic applications. It is a potent agonist of the cannabinoid receptors, which are primarily found in the brain and immune system.
Mécanisme D'action
HCP exerts its effects by binding to and activating the cannabinoid receptors, which are primarily found in the brain and immune system. The activation of these receptors leads to the modulation of various cellular signaling pathways, resulting in the observed effects of HCP.
Biochemical and Physiological Effects:
HCP has been shown to have a wide range of biochemical and physiological effects, including reducing inflammation and pain, protecting neurons from damage, and inducing apoptosis in cancer cells. Additionally, HCP has been shown to modulate the immune system, leading to potential immunomodulatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using HCP in lab experiments is its potency and selectivity for the cannabinoid receptors, allowing for the investigation of specific signaling pathways. Additionally, the synthesis method for HCP has been optimized to ensure high yields and purity of the final product. However, one limitation of using HCP in lab experiments is its potential toxicity, which must be carefully monitored in any experimental setting.
Orientations Futures
There are numerous future directions for the investigation of HCP, including further studies on its potential therapeutic applications, as well as the development of more selective and potent analogs. Additionally, the investigation of HCP's potential immunomodulatory effects may lead to new insights into the regulation of the immune system. Finally, the investigation of the potential toxicity of HCP will be crucial for its safe use in any therapeutic setting.
Méthodes De Synthèse
The synthesis of HCP involves the reaction of cyclohexanone and 2-methylhexanone with phenol in the presence of a Lewis acid catalyst. The resulting product is then purified through chromatography to obtain pure HCP. The synthesis method has been optimized to ensure high yields and purity of the final product.
Applications De Recherche Scientifique
HCP has been extensively studied for its potential therapeutic applications, including its anti-inflammatory, analgesic, and neuroprotective properties. It has also been investigated for its potential use in treating various neurological disorders, including epilepsy, Parkinson's disease, and multiple sclerosis. Additionally, HCP has shown promise in treating various types of cancer, including breast, lung, and prostate cancer.
Propriétés
Numéro CAS |
132296-19-6 |
|---|---|
Formule moléculaire |
C19H30O2 |
Poids moléculaire |
290.4 g/mol |
Nom IUPAC |
2-(3-hydroxycyclohexyl)-5-(2-methylhexan-2-yl)phenol |
InChI |
InChI=1S/C19H30O2/c1-4-5-11-19(2,3)15-9-10-17(18(21)13-15)14-7-6-8-16(20)12-14/h9-10,13-14,16,20-21H,4-8,11-12H2,1-3H3 |
Clé InChI |
ISHOMFLIXRPGRA-UHFFFAOYSA-N |
SMILES |
CCCCC(C)(C)C1=CC(=C(C=C1)C2CCCC(C2)O)O |
SMILES canonique |
CCCCC(C)(C)C1=CC(=C(C=C1)C2CCCC(C2)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



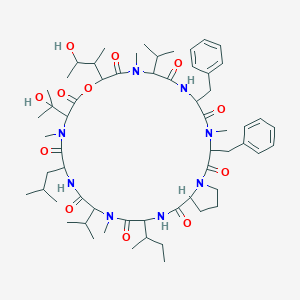
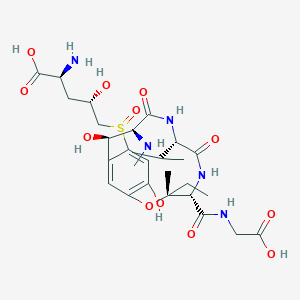
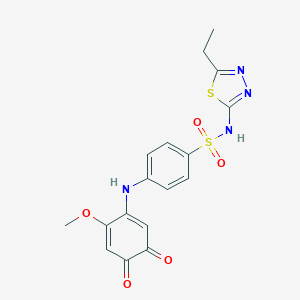
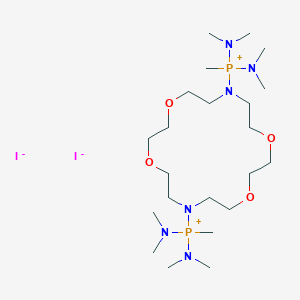
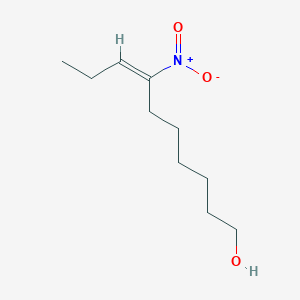
![3-[2-(6,7-dichloro-3-hydroxy-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl)-1-hydroxyethyl]pyrrolidine-2,5-dione](/img/structure/B235906.png)
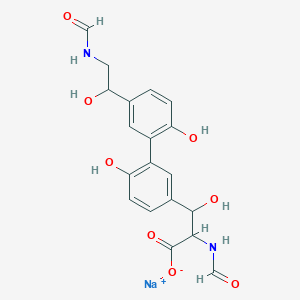
![(4R,5R,6S,7R)-7-[2-aminoethoxy(hydroxy)phosphoryl]oxy-4,5,6,8-tetrahydroxy-2-oxooctanoic acid](/img/structure/B235912.png)
